2,2,3,6-Tetramethylmorpholine;hydrochloride
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Overview
Description
2,2,3,6-Tetramethylmorpholine;hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of four methyl groups attached to the morpholine ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,6-Tetramethylmorpholine;hydrochloride typically involves the alkylation of morpholine with methylating agents under controlled conditions. One common method is the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Morpholine+4CH3I→2,2,3,6-Tetramethylmorpholine+4NaI
The resulting 2,2,3,6-Tetramethylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt:
2,2,3,6-Tetramethylmorpholine+HCl→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,6-Tetramethylmorpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of demethylated morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,6-Tetramethylmorpholine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,3,6-Tetramethylmorpholine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with specific enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethylmorpholine;hydrochloride
- 2,2,4,4-Tetramethylmorpholine;hydrochloride
- 2,2,5,5-Tetramethylmorpholine;hydrochloride
Uniqueness
2,2,3,6-Tetramethylmorpholine;hydrochloride is unique due to the specific positioning of the methyl groups on the morpholine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. The compound’s reactivity and stability are influenced by the steric and electronic effects of the methyl groups, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2,3,6-tetramethylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-6-5-9-7(2)8(3,4)10-6;/h6-7,9H,5H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTZSJVYVZWGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(O1)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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